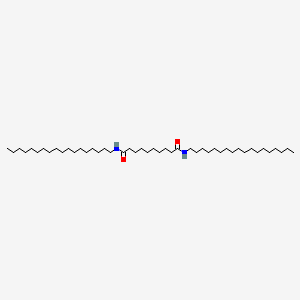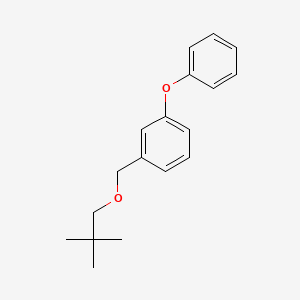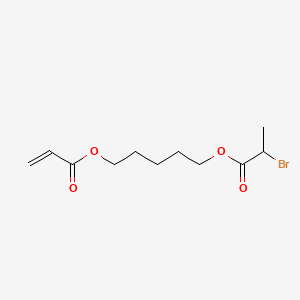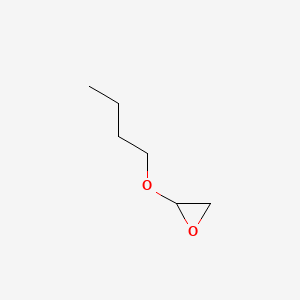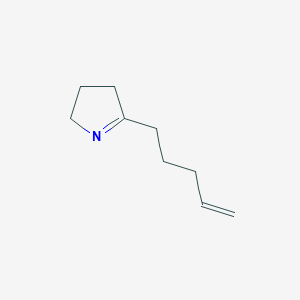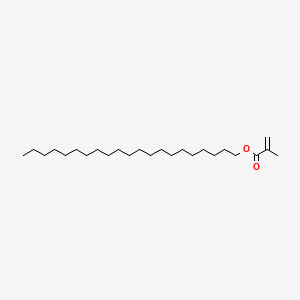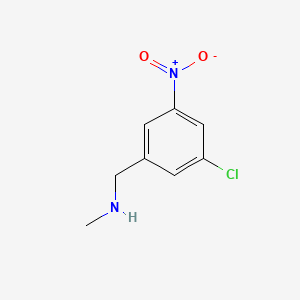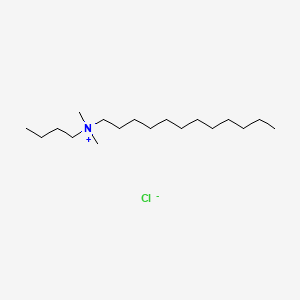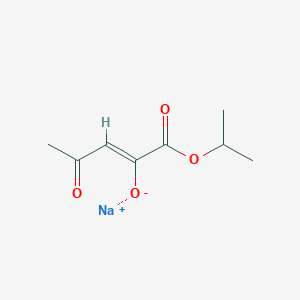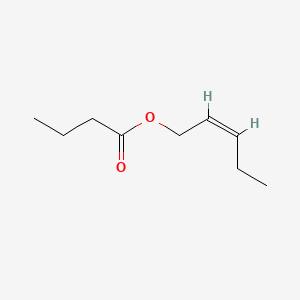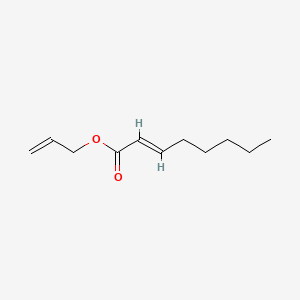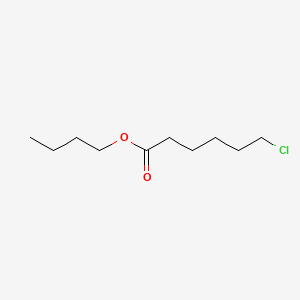
Butyl 6-chlorohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 6-chlorohexanoate: is an organic compound with the molecular formula C10H19ClO2 . It is a butyl ester derivative of 6-chlorohexanoic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl 6-chlorohexanoate can be synthesized through the esterification of 6-chlorohexanoic acid with butanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Butyl 6-chlorohexanoate undergoes various chemical reactions, including:
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base to neutralize the by-products.
Major Products Formed:
Hydrolysis: 6-chlorohexanoic acid and butanol.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Butyl 6-chlorohexanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed ester hydrolysis reactions. It serves as a model substrate for esterases and lipases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in certain applications .
Mechanism of Action
The mechanism of action of butyl 6-chlorohexanoate primarily involves its hydrolysis to 6-chlorohexanoic acid and butanol. This reaction is catalyzed by esterases and lipases in biological systems. The hydrolysis process involves the nucleophilic attack of water on the carbonyl carbon of the ester, leading to the formation of the acid and alcohol .
Comparison with Similar Compounds
Butyl hexanoate: Similar ester structure but lacks the chlorine atom.
Hexyl 6-chlorohexanoate: Similar structure but with a hexyl group instead of a butyl group.
Uniqueness: Butyl 6-chlorohexanoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its non-chlorinated counterparts. This makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
71130-19-3 |
|---|---|
Molecular Formula |
C10H19ClO2 |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
butyl 6-chlorohexanoate |
InChI |
InChI=1S/C10H19ClO2/c1-2-3-9-13-10(12)7-5-4-6-8-11/h2-9H2,1H3 |
InChI Key |
ZWBAKKBXJFZDLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15176259.png)
